![molecular formula C22H15ClN2O2 B13390743 3-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13390743.png)
3-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-yl)acrylic acid
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Overview
Description
3-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-yl)acrylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a biphenyl group, a chloro substituent, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-yl)acrylic acid typically involves multi-step organic reactions. One common method includes the use of a three-component reaction involving thiones, which are catalyzed by Lewis acids . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
3-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 3-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Biphenyl-3-yl-4-biphenyl-4-yl-6-chloro-[1,3,5]triazine
- Phenyl(6-phenylimidazo[1,2-a]pyridin-3-yl)methanethione
- 7-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanethione
Uniqueness
3-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-yl)acrylic acid is unique due to its specific combination of functional groups and structural features
Biological Activity
3-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-yl)acrylic acid (CAS Number: 727977-34-6) is a compound characterized by its complex structure, which includes an imidazo[1,2-a]pyridine moiety and a biphenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The molecular formula of the compound is C22H15ClN2O2 with a molecular weight of approximately 374.82 g/mol. It has a density of 1.3±0.1 g cm3 and a logP value of 5.90, indicating significant lipophilicity which may enhance its bioavailability and interaction with biological targets .
Property | Value |
---|---|
Molecular Formula | C22H15ClN2O2 |
Molecular Weight | 374.82 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
LogP | 5.90 |
Anticancer Activity
Research indicates that compounds related to imidazo[1,2-a]pyridine structures exhibit notable anticancer properties. For instance, derivatives of this class have been shown to inhibit proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The presence of the biphenyl group in this compound may enhance its potency against cancer cells by improving membrane permeability and target binding affinity.
Antimicrobial Properties
Imidazo[1,2-a]pyridine derivatives have demonstrated significant antimicrobial activities against a range of pathogens, including bacteria and fungi . The specific compound under discussion has not been extensively studied for its antimicrobial effects; however, its structural analogs have shown promise in inhibiting bacterial growth and biofilm formation.
Anti-inflammatory Effects
The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has been documented in various studies. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . Given the structural similarities, it is plausible that this compound may exhibit similar anti-inflammatory effects.
Case Studies
Several studies have highlighted the biological activity of compounds within the imidazo[1,2-a]pyridine family:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that imidazo[1,2-a]pyridine derivatives significantly inhibited tumor growth in xenograft models .
- Antimicrobial Evaluation : Research conducted on related compounds revealed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for further exploration in drug development .
- Anti-inflammatory Mechanisms : A recent publication detailed how imidazo[1,2-a]pyridine derivatives reduced inflammation markers in animal models of arthritis .
Properties
Molecular Formula |
C22H15ClN2O2 |
---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
(E)-3-[6-chloro-2-(4-phenylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C22H15ClN2O2/c23-18-10-12-20-24-22(19(25(20)14-18)11-13-21(26)27)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H,(H,26,27)/b13-11+ |
InChI Key |
BFFPKEWJCZXIJH-ACCUITESSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C=C(C=CC4=N3)Cl)/C=C/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C=C(C=CC4=N3)Cl)C=CC(=O)O |
Origin of Product |
United States |
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